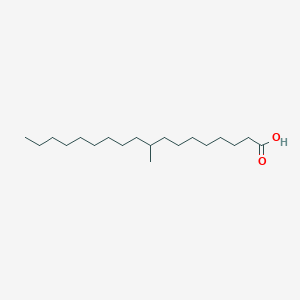
9-Methyloctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyloctadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. This compound is characterized by its hydrophobic nature and relative neutrality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyloctadecanoic acid can be achieved through various methods. One common approach involves the use of a-alkoxy-ketones or acyloins as starting materials. These compounds undergo a series of reactions, including reduction and hydrolysis, to yield 9-methyloctadec-9-enoic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
9-Methyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
9-Methyloctadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fatty acid behavior and reactions.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including its effects on lipid metabolism and related diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can be incorporated into cellular membranes, influencing membrane fluidity and function. Additionally, it may interact with enzymes involved in lipid metabolism, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid: A saturated fatty acid with a similar structure but lacking the methyl group at the 9th position.
9-Methylhexadecanoic acid: Another methylated fatty acid with a shorter aliphatic tail.
Uniqueness
9-Methyloctadecanoic acid is unique due to the presence of the methyl group at the 9th position, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other long-chain fatty acids and contributes to its specific applications and effects .
Properties
CAS No. |
86073-38-3 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
9-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-9-12-15-18(2)16-13-10-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
InChI Key |
FUDUTAVRRCALAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















